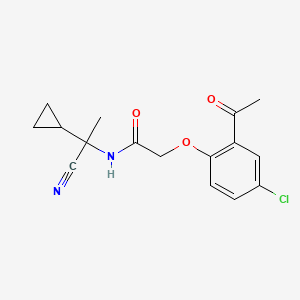

2-(2-acetyl-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide

Description

This compound features a unique combination of functional groups: a 2-acetyl-4-chlorophenoxy moiety linked to an N-(1-cyano-1-cyclopropylethyl)acetamide backbone. The acetyl group enhances lipophilicity, while the chlorophenoxy moiety may contribute to herbicidal or pharmaceutical activity . Its structural complexity positions it as a candidate for agrochemical or therapeutic applications, depending on substituent-driven interactions.

Propriétés

Formule moléculaire |

C16H17ClN2O3 |

|---|---|

Poids moléculaire |

320.77 g/mol |

Nom IUPAC |

2-(2-acetyl-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |

InChI |

InChI=1S/C16H17ClN2O3/c1-10(20)13-7-12(17)5-6-14(13)22-8-15(21)19-16(2,9-18)11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,19,21) |

Clé InChI |

FEXNILJBVPCRKA-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC(C)(C#N)C2CC2 |

Origine du produit |

United States |

Activité Biologique

2-(2-acetyl-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C15H16ClN2O3

- Molecular Weight : 304.75 g/mol

This compound features a chlorophenoxy group, which is known for its biological activity, particularly in herbicides and fungicides.

The biological activity of 2-(2-acetyl-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics . This inhibition can lead to altered metabolic pathways in both fungi and mammals.

- Antifungal Activity : The compound's structural similarity to known triazole fungicides suggests potential antifungal properties by disrupting fungal cell membrane synthesis .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal growth | |

| Enzyme Inhibition | Modulation of cytochrome P450 enzymes | |

| Cytotoxicity | Induction of cell death in hepatocytes |

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various phenylacetic acid derivatives, including compounds similar to 2-(2-acetyl-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide. Results indicated significant inhibition against common fungal pathogens, suggesting a promising application in agricultural settings .

Case Study 2: Toxicogenomic Analysis

Research on triazole fungicides revealed that compounds affecting cytochrome P450 enzymes could also modulate gene expression related to steroid hormone metabolism. This indicates that 2-(2-acetyl-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide may similarly influence these pathways, warranting further investigation into its toxicological profile .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares structural features, molecular formulas, and key physicochemical properties of the target compound with structurally analogous acetamide derivatives:

Key Observations :

- The target compound has the highest molar mass (345.79 g/mol) due to its bulky cyclopropyl and acetylphenoxy groups, which may influence bioavailability compared to smaller analogs like the cyano-substituted acetamide (141.13 g/mol) .

- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance reactivity but may reduce stability. The target’s chlorophenoxy group balances lipophilicity and moderate electron withdrawal.

- Chiral centers in † and the target compound suggest stereoselective interactions in biological systems.

Metabolic and Environmental Stability

- Nitro-substituted acetamides are prone to photodegradation, whereas the target’s acetylphenoxy group might offer better UV stability.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-acetyl-4-chlorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide, and how are intermediates monitored?

The synthesis of structurally related chloroacetamide derivatives typically involves condensation reactions. For example, similar compounds are synthesized via coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under controlled temperatures (0–30°C). Intermediates are monitored using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as the mobile phase. Post-reaction workup includes sequential washing with HCl, sodium bicarbonate, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation . For analogs, IR and NMR are critical for confirming intermediate structures, such as C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches in IR, and CH₂/CH₃ signals in ¹H NMR .

Q. How is structural characterization of this compound optimized using spectroscopic and crystallographic methods?

Structural validation requires multi-technique approaches:

- IR spectroscopy : Identifies functional groups (e.g., C=O, NH, C-Cl).

- NMR spectroscopy : ¹H NMR resolves CH₃ (δ 1.2–1.5 ppm), cyclopropane protons (δ 0.5–1.0 ppm), and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and nitrile groups (δ 115–120 ppm) .

- X-ray crystallography : For analogs, single-crystal diffraction reveals dihedral angles between aromatic rings (e.g., 60.5° in chloro-fluorophenyl derivatives) and hydrogen-bonding networks (N–H···O) stabilizing crystal packing .

Q. What purification strategies are effective for isolating this compound and its intermediates?

Recrystallization from ethanol-dioxane (1:2) or acetonitrile yields high-purity crystals. For polar intermediates, column chromatography with silica gel and gradient elution (hexane to ethyl acetate) is recommended. TLC-guided fractionation ensures minimal byproduct contamination .

Advanced Research Questions

Q. How can molecular docking studies predict the COX-2 inhibitory activity of this compound?

Docking studies on analogs (e.g., 2,4-dichlorophenoxyacetamide derivatives) use software like AutoDock Vina to simulate binding to COX-2’s active site (PDB ID: 5IKT). Key parameters include Gibbs free energy (ΔG ≤ −7 kcal/mol) and hydrogen-bond interactions with residues like Arg120 and Tyr354. Validation via molecular dynamics (MD) simulations (100 ns) assesses binding stability .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in ¹H NMR) may arise from dynamic effects or impurities. Solutions include:

Q. What are the challenges in synthesizing and stabilizing isothiocyanate intermediates for derivatization?

Isothiocyanate intermediates (e.g., 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide) are moisture-sensitive. Synthesis requires anhydrous conditions, inert atmosphere (N₂/Ar), and immediate use in subsequent reactions. Storage at −20°C in sealed vials with molecular sieves prevents degradation. Purity is confirmed via ¹³C NMR (C=S signal at δ 180–182 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.